An In-depth Technical Guide to the Basic Properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
An In-depth Technical Guide to the Basic Properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the fundamental basic properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The imidazole motif is a cornerstone in drug design, valued for its unique electronic characteristics and its ability to engage in various biological interactions.[1] This document will delve into the structural features that govern the basicity of this compound, offer estimations of its acid dissociation constants (pKa), and provide detailed, field-proven methodologies for the experimental determination of these crucial parameters.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its aromatic nature, the presence of two nitrogen atoms with distinct electronic properties, and its ability to act as a proton donor and acceptor. This amphoteric character is critical for its role in biological systems, where it often participates in enzyme catalysis and receptor binding.[2] (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride combines the key features of the imidazole ring with a primary aminomethyl substituent, introducing an additional basic center and expanding its potential for molecular interactions. Understanding the basic properties of this compound is paramount for predicting its behavior in physiological environments, optimizing its formulation, and elucidating its mechanism of action in drug discovery and development.
Molecular Structure and Basicity: A Tale of Two Nitrogens
The basicity of (1-Methyl-1H-imidazol-2-yl)methanamine is attributed to its two primary basic centers: the primary amine of the methanamine substituent and the sp2-hybridized nitrogen atom (N-3) of the imidazole ring. The dihydrochloride salt form indicates that both of these basic centers are protonated.
The imidazole ring itself is a weak base. The pKa of the conjugate acid of imidazole is approximately 7.0, making it significantly more basic than pyridine.[3] The methylation at the N-1 position in our target molecule prevents tautomerization and slightly increases the basicity of the ring compared to unsubstituted imidazole. For instance, the pKa of the conjugate acid of 1-methylimidazole is around 7.4.[3]
The primary aliphatic amine group is also basic. The pKa of a typical primary aminomethyl group attached to an aromatic ring is expected to be in the range of 9-10. However, the proximity of the electron-withdrawing imidazole ring will likely reduce the basicity of the aminomethyl group in (1-Methyl-1H-imidazol-2-yl)methanamine.
Protonation Equilibria
The protonation of (1-Methyl-1H-imidazol-2-yl)methanamine occurs in a stepwise manner. The following diagram illustrates the protonation equilibria, starting from the fully deprotonated (free base) form to the fully protonated (dihydrochloride) form.
Caption: Protonation equilibria of (1-Methyl-1H-imidazol-2-yl)methanamine.
Physicochemical Properties and Estimated pKa Values
The following table summarizes key physicochemical properties of the free base, (1-Methyl-1H-imidazol-2-yl)methanamine.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [6] |
| Molecular Weight | 111.15 g/mol | [6] |
| XLogP3 | -1.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Experimental Determination of pKa: A Practical Guide
The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a robust and widely used method for this purpose. Alternatively, UV-spectrophotometric methods can be employed, especially for compounds with a chromophore that exhibits a pH-dependent absorbance spectrum.
Protocol for Potentiometric Titration of a Polyprotic Base
This protocol outlines the determination of the pKa values of a polyprotic base, such as (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride, by titration with a strong acid.
Principle: A known concentration of the dihydrochloride salt is dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[7][8]
Materials and Equipment:
-
(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water, purged with an inert gas (e.g., argon or nitrogen) to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
150 mL beaker
-
Analytical balance
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride and dissolve it in 50 mL of CO₂-free deionized water in a 150 mL beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is submerged but does not interfere with the stir bar.
-
Initial pH Measurement: Record the initial pH of the solution.
-
Titration: Begin the titration by adding the standardized HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection around Equivalence Points: As the pH begins to change more rapidly, reduce the increment volume to accurately capture the steep inflection points of the titration curve.
-
Completion of Titration: Continue the titration until the pH of the solution becomes strongly acidic and plateaus.
-
Data Analysis: Plot the measured pH versus the volume of HCl added. The equivalence points can be determined from the points of maximum slope on the titration curve (the first derivative) or as peaks in the second derivative plot. The pKa values are determined as the pH at the half-equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for UV-Spectrophotometric pKa Determination
This method is applicable if the different protonated species of the molecule have distinct UV-Vis absorption spectra.
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[9]
Materials and Equipment:
-
(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
-
A series of buffer solutions with known pH values covering the range of interest (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a 96-well UV-transparent microplate
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride in deionized water or a suitable solvent (e.g., DMSO).
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the data can be fitted to the following equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the measured absorbance, A_B is the absorbance of the basic species, and A_A is the absorbance of the acidic species.
-
Conclusion: A Foundation for Drug Discovery
A thorough understanding of the basic properties of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is fundamental to its successful application in research and drug development. The presence of two distinct basic centers, the imidazole ring nitrogen and the primary amine, dictates its charge state in different pH environments, which in turn influences its solubility, membrane permeability, and interactions with biological targets. While experimentally determined pKa values for this specific molecule are not widely published, this guide provides a robust framework for their estimation and experimental determination. The detailed protocols for potentiometric and spectrophotometric titrations offer practical approaches for researchers to obtain these critical parameters, thereby enabling more informed decisions in the design and development of novel therapeutics based on this promising imidazole scaffold.
References
-
(1H-imidazol-2-yl)methanamine. LookChem. [Link]
-
Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. [Link]
-
Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Royal Society of Chemistry. [Link]
-
1-Methyl-1H-imidazol-2-amine. PubChem. [Link]
-
(1-methyl-1H-imidazol-2-yl)methanamine. PubChem. [Link]
-
1-Methylimidazole. Wikipedia. [Link]
-
The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Royal Society of Chemistry. [Link]
-
pKa of imidazoles. Chemistry Stack Exchange. [Link]
-
Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. PubMed. [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SciELO. [Link]
-
Titration of a polyprotic acid with a strong base with Cobra4. PHYWE. [Link]
-
Titration of a polyprotic acid with a strong base with Cobra SMARTsense. Amazon Web Services. [Link]
-
2-methylimidazole. Canadian Science Publishing. [Link]
-
Cytotoxic Effect of (1-Methyl-1H-Imidazol-2-Yl)-Methanamine and Its Derivatives in PtII Complexes on Human Carcinoma Cell Lines: A Comparative Study with Cisplatin. MDPI. [Link]
-
Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Publications. [Link]
-
Imidazole is acid or base and is it Electrophilic or Nucleophilic? YouTube. [Link]
-
Titrations of polyprotic acids. Khan Academy. [Link]
-
Polyprotic Acids & Bases. Chemistry LibreTexts. [Link]
-
1-(1H-Imidazol-5-yl)methanamine. PubChem. [Link]
-
Experiment 5 Polyprotic Acids – Determining Ka's Using pH Titration Curves. University of Texas at Dallas. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
- 5. lookchem.com [lookchem.com]
- 6. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
